2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide
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Overview
Description
“2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides, which can be synthesized through pharmacomodulation of non-carboxylic NSAIDs.Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The compound’s structure suggests that it might undergo various chemical reactions. For instance, actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antiviral Applications
A study by Yongshi et al. (2017) identified furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies demonstrated the significance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on anti-influenza activity, marking these compounds as novel inhibitors of lethal H5N1 influenza A virus (Yongshi et al., 2017).
Antiprotozoal Activity
Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating significant antiprotozoal activity. These compounds, including derivatives similar to the query chemical structure, showed strong DNA affinities and remarkable in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential for treating protozoal infections (Ismail et al., 2004).
Antimicrobial and Antifungal Properties
Elchaninov and Aleksandrov (2018) investigated the synthesis and reactivity of compounds incorporating the 2-methylthiazole fragment and 2-(furan-2-yl)benzimidazole, exploring their potential in electrophilic substitution reactions which could be relevant for designing new antimicrobial agents (Elchaninov & Aleksandrov, 2018).
Leukotriene Inhibition and Cancer Growth Inhibition
Kuramoto et al. (2008) prepared derivatives showing leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, highlighting the potential of furan-carboxamide derivatives in cancer therapeutics and inflammation-related disorders (Kuramoto et al., 2008).
Future Directions
Thiazoles and their derivatives have been gaining considerable attention because of their broad applications in different fields . Therefore, future research could focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMJVLXBFLTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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